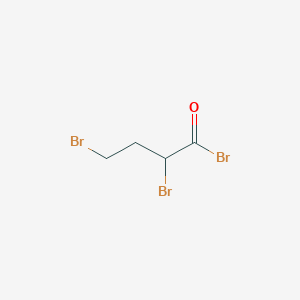

2,4-dibromobutanoyl Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXVIRCAGMRKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461401 | |

| Record name | 2,4-dibromobutanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52412-07-4 | |

| Record name | 2,4-dibromobutanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-dibromobutanoyl bromide chemical properties

An In-depth Technical Guide to 2,4-Dibromobutanoyl Bromide: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a highly functionalized and reactive organic compound. Characterized by a four-carbon chain bearing three bromine atoms—one in an acyl bromide functional group and two at the alpha and gamma positions—this molecule serves as a potent and versatile building block in advanced organic synthesis.[1] Its high electrophilicity at multiple sites makes it a valuable intermediate for constructing complex molecular architectures.[1][] This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility for researchers in the pharmaceutical, agrochemical, and polymer industries.[3][4]

Part 1: Core Physicochemical Properties and Safe Handling

The utility of this compound is intrinsically linked to its physical properties and chemical stability. Due to its high reactivity, particularly its susceptibility to hydrolysis, proper handling and storage are paramount for successful application and laboratory safety.[1]

Physical and Chemical Data Summary

All quantitative data for this compound (CAS No. 52412-07-4) are summarized in the table below for ease of reference.[1][5][6]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | 2,4-dibromobutyryl bromide | [1][5][8] |

| CAS Number | 52412-07-4 | [1][7][8] |

| Molecular Formula | C₄H₅Br₃O | [3][5][7] |

| Molecular Weight | 308.79 g/mol | [3][5][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 120-125 °C @ 20 Torr | [4][5] |

| Density (Predicted) | 2.346 ± 0.06 g/cm³ | [3][4][5] |

| Solubility | Soluble in CH₂Cl₂, ether; Insoluble in water | [1] |

| Canonical SMILES | C(CBr)C(C(=O)Br)Br | [][5][7] |

Safe Handling and Storage

This compound is a corrosive and lachrymatory compound that must be handled with extreme caution.[3] The acyl bromide functional group reacts violently with water and other protic nucleophiles.[9]

Core Safety Protocols:

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

-

Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles.[1]

-

Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[3] Containers must be sealed tightly.

-

In case of Exposure: In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]

Part 2: Reactivity Profile and Mechanistic Considerations

The synthetic power of this compound stems from its three distinct electrophilic centers. The reactivity of these sites can be selectively addressed through careful choice of nucleophiles and reaction conditions.

Figure 1. Key electrophilic sites in this compound.

-

Nucleophilic Acyl Substitution: The acyl bromide is the most electrophilic site, readily attacked by a wide range of nucleophiles (alcohols, amines, water) to form esters, amides, or the corresponding carboxylic acid.[] This reactivity is characteristic of strong acylating agents.[]

-

Sɴ2 Reaction at C-4 (γ-position): The primary alkyl bromide at the C-4 position is a classic substrate for Sɴ2 reactions.[10][11] Strong nucleophiles can displace the bromide ion, allowing for the introduction of various functional groups at the terminus of the carbon chain.

-

Sɴ2 Reaction at C-2 (α-position): The secondary alkyl bromide at the C-2 position is also susceptible to Sɴ2 attack. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. However, it is more sterically hindered than the C-4 position.[12]

This hierarchy of reactivity allows for stepwise functionalization, a highly desirable trait in multi-step synthesis.

Part 3: Key Synthetic Applications

The primary utility of this compound is as a precursor to other valuable synthetic intermediates, most notably α-bromo-γ-butyrolactone.

Synthesis of α-Bromo-γ-butyrolactone

The intramolecular cyclization of this compound (or its derivatives) is a cornerstone application. This transformation leverages the molecule's built-in nucleophile-electrophile relationship. Treatment with a mild base or a nucleophile that first attacks the acyl bromide can trigger a subsequent intramolecular Sɴ2 reaction.

For example, controlled hydrolysis first converts the acyl bromide to a carboxylate. This carboxylate then acts as an internal nucleophile, attacking the γ-carbon (C-4) and displacing the bromide to form the stable five-membered lactone ring.

Figure 2. Workflow for the synthesis of α-bromo-γ-butyrolactone.

This product, α-bromo-γ-butyrolactone, is a widely used intermediate for synthesizing agrochemicals (especially fungicides) and functional polymers.[13][14] The α-methylene-γ-butyrolactone scaffold, accessible from this intermediate, is present in many biologically active natural products.[14][15]

Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone

The following protocol is a representative procedure adapted from principles of acyl halide reactivity and intramolecular cyclization.[16]

-

Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (0.2 M).

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of water (1.0 eq) mixed with pyridine (1.1 eq) via the dropping funnel over 30 minutes to control the exothermic reaction. The pyridine acts as a base to neutralize the HBr byproduct.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The hydrolysis to the carboxylic acid and subsequent intramolecular cyclization occur in situ.

-

Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with dilute HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield α-bromo-γ-butyrolactone.[16]

Applications in Drug Development and Agrochemicals

This compound serves as a key starting material for introducing the brominated butanoyl moiety into larger molecules. This is particularly relevant in:

-

Pharmaceuticals: Building blocks for creating complex heterocyclic systems or for use in alkylating active pharmaceutical ingredients (APIs).[3][4]

-

Agrochemicals: A precursor for fungicides and herbicides where the brominated structure contributes to biological activity.[3][4]

-

Polymers: Used in the synthesis of flame retardants and specialty polymers, where the high bromine content enhances fire resistance.[3][4]

Conclusion

This compound is more than a simple organobromide; it is a trifunctional synthetic tool offering chemists precise control over molecular construction. Its well-defined reactivity hierarchy—dominated by the acyl bromide and supplemented by two distinct alkyl bromide sites—enables complex, multi-step syntheses from a single, versatile precursor. The strategic application of this reagent, particularly in the synthesis of valuable lactones, underscores its importance for professionals in drug discovery, agrochemical development, and materials science. Mastery of its handling and reactivity unlocks a direct pathway to a wide array of high-value chemical entities.

References

-

LookChem. This compound. [Link]

-

MySkinRecipes. 2,4-dibromobutyryl bromide. [Link]

-

Pharmacy Research. CAS 52412-07-4 2,4-dibromobutyryl bromide. [Link]

-

LookChem. Cas 52412-07-4,2,4-dibromobutyryl bromide. [Link]

-

Organic Syntheses. γ-CROTONOLACTONE. [Link]

-

Beilstein Journals. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

-

PubMed. The first synthesis of a borylated α-methylene-γ-butyrolactone. [Link]

-

Organic Syntheses. ETHYL γ-BROMOBUTYRATE. [Link]

-

KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). [Link]

-

Shandong Mopai Biotechnology Co., LTD. 2,4-dibromobutyryl bromide CAS NO.52412-07-4. [Link]

-

PubChem. 2,4-Dibromobutyryl chloride | C4H5Br2ClO | CID 4413143. [Link]

-

MSU chemistry. Alkyl Halide Reactivity. [Link]

Sources

- 1. CAS 52412-07-4: this compound | CymitQuimica [cymitquimica.com]

- 3. 2,4-dibromobutyryl bromide [myskinrecipes.com]

- 4. Cas 52412-07-4,2,4-dibromobutyryl bromide | lookchem [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,4-dibromobutyryl bromide - Safety Data Sheet [chemicalbook.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. This compound | 52412-07-4 [chemnet.com]

- 9. fishersci.com [fishersci.com]

- 10. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,4-Dibromobutanoyl Bromide (CAS No. 52412-07-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,4-Dibromobutanoyl bromide is a highly reactive trifunctional electrophile, possessing two distinct alkyl bromide moieties and a more reactive acyl bromide. This unique combination of reactive sites makes it a valuable, albeit challenging, building block in synthetic organic chemistry. Its structure allows for sequential and selective reactions, providing a pathway to complex molecular architectures, particularly in the synthesis of heterocyclic compounds and analogues of neurotransmitters like γ-aminobutyric acid (GABA). This guide, intended for the practicing chemist, provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and available data.

Chemical Identity and Physical Properties

This compound is a dense, colorless to pale yellow liquid.[1] As an acyl bromide, it is highly susceptible to hydrolysis and should be handled under anhydrous conditions. The presence of three bromine atoms contributes significantly to its high molecular weight and density.

| Property | Value | Source(s) |

| CAS Number | 52412-07-4 | [1][2][3] |

| Molecular Formula | C₄H₅Br₃O | [2][3][] |

| Molecular Weight | 308.79 g/mol | [2][3][] |

| Boiling Point | 120-125 °C (at 20 Torr) | [2] |

| Predicted Density | 2.346 ± 0.06 g/cm³ | [2][5] |

| Synonyms | 2,4-Dibromobutyryl bromide, Butanoyl bromide, 2,4-dibromo- | [1][2] |

| SMILES | C(CBr)C(C(=O)Br)Br | [2][] |

| InChI Key | DMXVIRCAGMRKKJ-UHFFFAOYSA-N | [][6] |

Synthesis Pathway: A Proposed Protocol

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,4-Dibromobutyric Acid (Intermediate)

The first step is a Hell-Volhard-Zelinsky-type reaction on γ-butyrolactone. The lactone is opened and brominated at the α-position, while the γ-hydroxyl is substituted to a bromide.

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus must be thoroughly dried and protected from atmospheric moisture with drying tubes.

-

Reagents: Charge the flask with γ-butyrolactone and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Slowly add bromine (Br₂) dropwise to the stirred mixture. The reaction is exothermic and may require initial cooling in an ice bath.

-

Reaction: After the initial exotherm subsides, heat the mixture under reflux. The reaction progress can be monitored by GC-MS. The endpoint is the disappearance of the starting material and intermediates.

-

Workup: After cooling, the reaction mixture is carefully quenched with water to hydrolyze any remaining phosphorus bromides. The crude 2,4-dibromobutyric acid is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. Purification is typically achieved by vacuum distillation.

Step 2: Synthesis of this compound (Final Product)

The conversion of a carboxylic acid to an acyl bromide is a standard transformation. Thionyl bromide (SOBr₂) or oxalyl bromide are effective reagents for this purpose.[9]

Experimental Protocol:

-

Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), place the crude or purified 2,4-dibromobutyric acid in a flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Slowly add thionyl bromide or oxalyl bromide to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl-based reagents.[10]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The evolution of gaseous byproducts (SO₂ and HBr for SOBr₂; CO, CO₂ and HBr for oxalyl bromide) indicates the reaction is proceeding.

-

Purification: The target this compound is a high-boiling liquid. Purification is achieved by fractional distillation under reduced pressure. It is crucial to use a distillation setup that has been rigorously dried to prevent hydrolysis of the product.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound were found in the searched literature. The following are predictions based on the structure and data from analogous brominated compounds.[11][12][13][14]

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals:

-

A multiplet (likely a triplet of doublets) around 4.5-5.0 ppm, corresponding to the single proton at the C2 position (α-carbon), shifted downfield by the adjacent acyl bromide and bromine atom.

-

A multiplet around 2.5-3.0 ppm for the two diastereotopic protons at the C3 position (β-carbon).

-

A multiplet (likely a triplet) around 3.6-4.0 ppm for the two protons at the C4 position (γ-carbon), shifted downfield by the terminal bromine atom.

-

-

¹³C NMR (Carbon NMR): Four signals are expected:

-

A signal for the carbonyl carbon (C1) in the range of 165-175 ppm.

-

A signal for the α-carbon (C2) bearing a bromine atom, expected around 45-55 ppm.

-

A signal for the β-carbon (C3) around 30-40 ppm.

-

A signal for the γ-carbon (C4) bearing a bromine atom, expected around 30-35 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the acyl bromide C=O stretch is expected in the region of 1780-1815 cm⁻¹. This is at a higher wavenumber than for a typical ketone or carboxylic acid due to the electron-withdrawing effect of the bromine atom on the carbonyl carbon.

-

C-H stretching vibrations from the alkyl chain will appear in the 2850-3000 cm⁻¹ region.

-

C-Br stretching vibrations are expected in the fingerprint region, typically between 500-650 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M+) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The major peaks in this cluster would be at m/z 306, 308, 310, and 312.

-

Key fragmentation patterns would include the loss of a bromine radical (M-Br)+, loss of the acyl bromide group ([M-COBr])+, and cleavage of the C-C bonds. A prominent fragment corresponding to the [C₃H₅Br₂]⁺ ion is also likely.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three electrophilic centers. The reactivity of these sites differs significantly, allowing for controlled, stepwise reactions.

Reactivity Hierarchy

The acyl bromide is the most reactive site. It is a potent acylating agent and will react rapidly with a wide range of nucleophiles under mild conditions.[9] The two alkyl bromide positions are less reactive and typically require stronger nucleophiles or harsher conditions to react. The C2-Br bond is activated by the adjacent carbonyl group, making it more susceptible to nucleophilic substitution than the C4-Br bond, which behaves like a typical primary alkyl halide.

Caption: General nucleophilic acyl substitution at the most reactive site.

Key Reactions and Applications

-

Acylation Reactions: The acyl bromide group reacts readily with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the carboxylic acid. These reactions are typically fast and often do not require a catalyst.[9]

-

Synthesis of Heterocycles: The true synthetic power of this reagent is realized in reactions that utilize its multiple reactive sites. For instance, reaction with a binucleophile can lead to the formation of heterocyclic rings. A prime example is its potential use in the synthesis of substituted pyrrolidines, piperidines, or other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. Reaction with a primary amine could first form an amide, followed by intramolecular cyclization via nucleophilic attack of the nitrogen onto either the C2 or C4 carbon, displacing a bromide.

-

Precursor to GABA Analogues: γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter. Its analogues are important drugs for treating neurological disorders. The four-carbon backbone of this compound makes it an ideal starting material for synthesizing substituted GABA derivatives. For example, reaction with an amine followed by reduction and further functionalization can lead to a variety of β-substituted GABA structures.

Safety, Handling, and Storage

Hazard Profile: this compound is expected to be a corrosive and lachrymatory compound.[5] Acyl halides are highly reactive and moisture-sensitive.

-

Corrosivity: Causes severe skin burns and eye damage upon contact.

-

Lachrymator: Vapors are irritating to the eyes and respiratory system, causing tearing.

-

Toxicity: Harmful if swallowed or inhaled.

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice, but double-gloving is recommended), safety goggles, and a lab coat.[1][16]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

All glassware and equipment must be scrupulously dried before use to prevent decomposition of the reagent.

-

Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5]

-

Storage at 2-8°C under an inert gas is recommended to maintain purity.[5]

Disposal:

-

Waste material is considered hazardous. Dispose of in accordance with local, state, and federal regulations.

-

Small spills can be cautiously neutralized by slow addition to a stirred solution of sodium carbonate, followed by absorption onto an inert material.

Conclusion

This compound is a specialized reagent with significant potential for the construction of complex organic molecules. Its value lies in the differential reactivity of its three electrophilic centers, enabling chemists to perform sequential substitution reactions to build heterocycles and other intricate structures. While its high reactivity demands careful handling, a thorough understanding of its chemical properties, as outlined in this guide, allows for its effective and safe use in advanced organic synthesis and drug discovery programs.

References

-

2,4-dibromobutyryl bromide - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Exploring the Utility of Oxalyl Bromide in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Acyl Bromide Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 21, 2026, from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved January 21, 2026, from [Link]

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]

-

2-Bromobutanoyl bromide | C4H6Br2O - PubChem. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

CAS 52412-07-4 2,4-dibromobutyryl bromide - Pharmacy Research. (n.d.). Retrieved January 21, 2026, from [Link]

-

Adams, R., & Ulich, L. H. (1920). THE USE OF OXALYL CHLORIDE AND BROMIDE FOR PRODUCING ACID CHLORIDES, ACID BROMIDES OR ACID ANHYDRIDES. III. Journal of the American Chemical Society, 42(3), 599-611. [Link]

-

22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts. (2019, June 5). Retrieved January 21, 2026, from [Link]

-

Carboxylic acid reactions overview (article) - Khan Academy. (n.d.). Retrieved January 21, 2026, from [Link]

-

21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 21, 2026, from [Link]

-

infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 - Doc Brown's Advanced Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,4-D - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Preparation of oxalyl bromide - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cas 2623-87-2,4-Bromobutyric acid | lookchem. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,4-Dibromobutyryl chloride | C4H5Br2ClO - PubChem. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

- CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents. (n.d.).

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

1H proton nmr spectrum of 2-bromobutane C4H9Br - Doc Brown's Advanced Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019, June 4). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ethidium Bromide Safe Handling and Disposal Procedures - Environmental Health & Safety. (n.d.). Georgia Institute of Technology. Retrieved January 21, 2026, from [Link]

-

Drying agents for Acyl halides : r/OrganicChemistry - Reddit. (2023, March 14). Retrieved January 21, 2026, from [Link]

-

Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

mass spectrum of 2-bromobutane C4H9Br - Doc Brown's Advanced Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

infrared spectrum of 2-bromo-2-methylpropane C4H9Br - Doc Brown's Advanced Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Butane, 2,3-dibromo- - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. CAS 52412-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 52412-07-4 [chemnet.com]

- 5. 2,4-dibromobutyryl bromide [myskinrecipes.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 8. Cas 2623-87-2,4-Bromobutyric acid | lookchem [lookchem.com]

- 9. fiveable.me [fiveable.me]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. orgsyn.org [orgsyn.org]

- 16. ehs.gatech.edu [ehs.gatech.edu]

2,4-dibromobutanoyl bromide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromobutanoyl Bromide

Executive Summary

This compound (CAS No. 52412-07-4) is a highly reactive, trifunctional chemical intermediate of significant interest in the pharmaceutical, agrochemical, and specialty polymer industries.[1][2] Its structure, featuring an acyl bromide at one terminus and bromine atoms at the C2 (alpha) and C4 (gamma) positions, makes it a potent electrophile and a versatile building block for complex molecular architectures.[3][] This guide provides a comprehensive overview of a robust synthetic methodology for this compound, rooted in the principles of the Hell-Volhard-Zelinsky (HVZ) reaction, and details an integrated analytical workflow for its definitive characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, experimental causality, and stringent safety protocols.

Section 1: Introduction to this compound

1.1: Chemical Identity and Physicochemical Properties

This compound, also known as 2,4-dibromobutyryl bromide, is an organobromine compound that serves as a powerful reagent in organic synthesis.[2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52412-07-4 | [3][5][6] |

| Molecular Formula | C₄H₅Br₃O | [5][6][7][8] |

| Molecular Weight | 308.79 g/mol | [1][][5][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 120-125 °C @ 20 Torr | [2][5] |

| Density | ~2.346 g/cm³ (Predicted) | [1][5] |

| Solubility | Soluble in dichloromethane, ether; Insoluble in water | [3] |

| Canonical SMILES | C(CBr)C(C(=O)Br)Br | [][5] |

1.2: Significance and Applications

The high reactivity of this compound makes it a valuable intermediate. The three distinct electrophilic sites can be addressed with varying degrees of selectivity, enabling the construction of diverse molecular scaffolds.

-

Pharmaceutical Synthesis: It is a key building block for introducing brominated functional groups into more complex molecules, particularly in the preparation of active pharmaceutical ingredients (APIs) where selective bromination is required.[1][2]

-

Agrochemical Development: It serves as a precursor in the synthesis of pesticides and herbicides.[2]

-

Polymer and Materials Science: The presence of multiple bromine atoms allows its use in creating specialty polymers and flame retardants, enhancing fire resistance.[1][2]

1.3: Critical Safety and Handling Precautions

This compound is a corrosive and lachrymatory (tear-inducing) substance that requires stringent handling protocols.[1][3]

-

Reactivity Hazards: As an acyl bromide, it reacts violently with water and other nucleophilic substances like alcohols and amines.[9][10] All reactions must be conducted under anhydrous conditions and preferably under an inert atmosphere (e.g., Nitrogen, Argon).

-

Health Hazards: Causes severe skin burns and serious eye damage.[9] Inhalation of vapors can cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[10][11] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and full-face protection (safety goggles and a face shield).[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[10][11][12] Storage under an inert gas is recommended to maintain purity.[1]

Section 2: Synthesis Methodology

2.1: Strategic Approach: Modified Hell-Volhard-Zelinsky Reaction

The synthesis of this compound is efficiently achieved through a modification of the classic Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is the premier method for the α-bromination of carboxylic acids.[13][14] Our strategy adapts this by using γ-butyrolactone as the starting material. This choice is predicated on the lactone's ability to undergo in-situ ring-opening to form a 4-bromobutanoyl halide intermediate, which then undergoes the characteristic HVZ α-bromination. One published procedure demonstrates the synthesis of the corresponding ester, ethyl 2,4-dibromobutyrate, from γ-butyrolactone using bromine and phosphorus tribromide, confirming the viability of this pathway.[15]

The causality for using a phosphorus catalyst (either red phosphorus or phosphorus tribromide, PBr₃) is central to the HVZ mechanism. The catalyst first converts the carboxylic acid (or its transiently formed species) into an acyl bromide.[16][17] This acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form, which is the nucleophilic species that attacks Br₂ to achieve selective bromination at the α-carbon.[14][17]

2.2: Reaction Mechanism

The reaction proceeds through a multi-step sequence that combines lactone ring-opening with the canonical HVZ mechanism.

Caption: Synthesis mechanism of this compound.

-

Activation & Ring Opening: Phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, activates the carbonyl of γ-butyrolactone. A bromide ion then attacks the γ-carbon, leading to the opening of the lactone ring to form 4-bromobutanoyl bromide.

-

α-Bromination (HVZ): The newly formed 4-bromobutanoyl bromide enters the HVZ catalytic cycle. It undergoes keto-enol tautomerization.[14][16] The resulting enol is sufficiently nucleophilic to attack a molecule of bromine (Br₂), installing a bromine atom at the α-position and yielding the final product, this compound.

2.3: Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize evolved HBr gas). Ensure all glassware is oven-dried and the system is under an inert atmosphere of dry nitrogen.

-

Reagent Charging: To the flask, add γ-butyrolactone (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).

-

Bromine Addition: Charge the dropping funnel with bromine (2.2 eq). Caution: Bromine is highly corrosive and toxic. Perform this step in a fume hood.

-

Reaction Initiation: Begin stirring the lactone/phosphorus mixture and add a small portion of the bromine from the dropping funnel. The reaction is exothermic and may require gentle initial warming to start.

-

Controlled Addition: Once the reaction initiates (indicated by HBr evolution and color change), add the remaining bromine dropwise at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., water bath) to control the temperature.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours to ensure the reaction goes to completion. The deep red color of bromine should fade.

-

Workup and Purification:

2.4: In-Process Controls and Optimization

-

Stoichiometry: The ratio of bromine is critical. A slight excess is used to ensure complete dibromination.

-

Temperature Control: Excessive temperature can lead to side products and decomposition. Insufficient temperature will result in a sluggish and incomplete reaction. Maintaining a controlled reflux during addition is key.

-

Monitoring: The reaction can be monitored by observing the consumption of bromine (disappearance of the red color) and the cessation of HBr gas evolution. For more precise tracking, small aliquots can be carefully quenched and analyzed by GC-MS.

Section 3: Comprehensive Characterization

3.1: The Self-Validating System: An Integrated Analytical Approach

Confirming the identity and purity of this compound requires a multi-technique approach. Each analytical method provides a piece of the structural puzzle, and together they form a self-validating system where the results from one technique corroborate the others.

Sources

- 1. 2,4-dibromobutyryl bromide [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 52412-07-4: this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 52412-07-4 [chemnet.com]

- 9. chemstock.ae [chemstock.ae]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. nj.gov [nj.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. allaboutchemistry.net [allaboutchemistry.net]

- 14. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 15. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

2,4-dibromobutanoyl bromide reactivity and mechanism

An In-Depth Technical Guide to the Reactivity and Synthetic Mechanisms of 2,4-Dibromobutanoyl Bromide

Abstract

This compound is a highly reactive, trifunctional electrophile, serving as a versatile building block in modern organic synthesis. Its structure, featuring a potent acyl bromide and two distinct alkyl bromide moieties, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity, reaction mechanisms, and synthetic applications of this compound, with a particular focus on its utility for professionals in pharmaceutical and agrochemical research and development. We will dissect the causality behind experimental choices, present validated protocols, and offer mechanistic insights grounded in authoritative chemical principles.

Introduction: Molecular Architecture and Electronic Profile

This compound (CAS No. 52412-07-4) is a butanoyl derivative characterized by bromine substituents at the C2 (alpha) and C4 (gamma) positions, in addition to the acyl bromide at C1.[1][2][3] This unique arrangement of three distinct electrophilic centers is the cornerstone of its synthetic utility.

-

C1 (Acyl Bromide): The carbonyl carbon is exceptionally electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the highly polarizable, excellent leaving group, the bromide ion. This site is the primary target for nucleophilic acyl substitution.[]

-

C2 (Alpha-Bromo Position): This is a secondary alkyl bromide and a chiral center. It is susceptible to nucleophilic substitution, typically via an S_N2 mechanism, which would proceed with inversion of stereochemistry.[5] Its proximity to the carbonyl group can influence its reactivity.

-

C4 (Gamma-Bromo Position): This primary alkyl bromide is sterically unhindered and an excellent substrate for S_N2 reactions.[6]

The handling of this compound requires significant care due to its high reactivity. It is corrosive and a lachrymator, and moisture-sensitive, readily hydrolyzing to 2,4-dibromobutanoic acid.[1][7] All manipulations should be performed under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52412-07-4 | [1][2][8] |

| Molecular Formula | C₄H₅Br₃O | [2][3] |

| Molecular Weight | 308.79 g/mol | [2][3] |

| Boiling Point | 120-125 °C (at 20 Torr) | [2] |

| Density | ~2.346 g/cm³ (Predicted) | [2][7] |

| Canonical SMILES | C(CBr)C(C(=O)Br)Br | [2][] |

Core Reactivity I: Nucleophilic Acyl Substitution

The acyl bromide is the most reactive site on the molecule. It readily reacts with a wide range of nucleophiles under mild conditions to form corresponding carboxylic acid derivatives. The general mechanism proceeds through a classic tetrahedral intermediate.

Caption: General mechanism for Nucleophilic Acyl Substitution.

Causality Behind Experimental Choices:

-

Solvent: Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are required to prevent solvent participation in the reaction.

-

Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction before being allowed to warm to room temperature.

-

Stoichiometry: At least one equivalent of the nucleophile is required. If a neutral nucleophile (e.g., an amine or alcohol) is used, a non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the HBr byproduct.

Experimental Protocol: Synthesis of Methyl 2,4-dibromobutanoate

This protocol is adapted from the known reactivity of the analogous acyl chloride.[9]

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous methanol (1.2 equivalents) and anhydrous dichloromethane (DCM, 10 mL/mmol of acyl bromide).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise via syringe.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Core Reactivity II: Intramolecular Cyclization

One of the most synthetically valuable transformations of this scaffold is its propensity for intramolecular cyclization to form α-bromo-γ-butyrolactone. This five-membered lactone is a critical intermediate for synthesizing functional polymers and agrochemicals.[10][11][12] The reaction is typically initiated by the hydrolysis of the acyl bromide to the corresponding carboxylic acid, which, upon deprotonation, acts as an intramolecular nucleophile.

Caption: Pathway for intramolecular cyclization to α-bromo-γ-butyrolactone.

The formation of a five-membered ring is thermodynamically and kinetically favored.[13] The mechanism is an intramolecular S_N2 reaction, where the carboxylate attacks the primary carbon (C4) bearing a bromine atom, displacing it as the leaving group. This reaction is highly efficient.

Core Reactivity III: Intermolecular Nucleophilic Substitution at C2/C4

While the acyl bromide is the most reactive site, the alkyl bromides at C2 and C4 can also serve as electrophilic centers for intermolecular S_N reactions. The relative reactivity depends on the nucleophile and reaction conditions.

-

Attack at C4: Strong, sterically unhindered nucleophiles will preferentially attack the primary C4 bromide.

-

Attack at C2: Attack at the secondary C2 position is slower due to increased steric hindrance. This reaction proceeds with inversion of configuration at the chiral center.

Causality Behind Experimental Choices: To favor substitution at the C2 or C4 positions over the C1 acyl bromide, the acyl bromide must first be converted to a less reactive functional group, such as an ester.[14] Once converted, standard S_N2 conditions can be applied.

Sources

- 1. CAS 52412-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 5. quora.com [quora.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. 2,4-dibromobutyryl bromide [myskinrecipes.com]

- 8. 2,4-dibromobutyryl bromide | 52412-07-4 [chemicalbook.com]

- 9. 2,4-Dibromobutyryl chloride | 82820-87-9 [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. RSC - Page load error [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dibromobutanoyl Bromide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Reactive Intermediates

In the landscape of synthetic chemistry and drug development, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of mechanistic understanding, process optimization, and safety. 2,4-Dibromobutanoyl bromide (CAS No. 52412-07-4) exemplifies such a molecule. As a trifunctional electrophile, possessing an acyl bromide and two alkyl bromide sites, its utility in constructing complex molecular architectures is significant.[1] However, this same reactivity profile necessitates a robust and multi-faceted analytical approach for unambiguous identification and quality control.

Molecular Profile and Structural Overview

Before delving into its spectroscopic signatures, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| CAS Number | 52412-07-4 | [1][2][3][4] |

| Molecular Formula | C₄H₅Br₃O | [3][4] |

| Molecular Weight | 308.79 g/mol | [3][4] |

| Canonical SMILES | C(CBr)C(C(=O)Br)Br | [2] |

| Synonyms | 2,4-Dibromobutyryl bromide | [1][2][4] |

The molecule's structure, featuring three bromine atoms, is the primary determinant of its spectroscopic characteristics.

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromobutanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a focused examination of the core physical properties of 2,4-dibromobutanoyl bromide, specifically its boiling point and density. Designed for professionals in research and drug development, this document moves beyond a simple recitation of values to provide a comprehensive understanding of the experimental methodologies and safety protocols essential for the accurate and safe handling of this reactive compound. The causality behind experimental choices is elucidated, and self-validating protocols are presented to ensure scientific integrity.

Introduction: The Significance of this compound

This compound is a reactive acyl bromide that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing two bromine atoms at the 2 and 4 positions and a reactive acyl bromide moiety, allows for its incorporation into a diverse array of molecular scaffolds. This makes it a compound of interest in the synthesis of novel pharmaceutical intermediates and other complex organic molecules.

A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and process scale-up. Boiling point and density are fundamental parameters that dictate purification strategies, reaction conditions, and safety procedures. This guide will provide both the established values for these properties and the detailed experimental procedures for their verification, ensuring a foundation of technical accuracy for any research endeavor involving this compound.

Core Physical Properties of this compound

The key physical parameters of this compound are summarized in the table below. It is crucial to note that the boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

| Physical Property | Value | Source |

| Boiling Point | 120-125 °C at 20 Torr | [1] |

| Density (Predicted) | 2.346 ± 0.06 g/cm³ | [1] |

Experimental Determination of Physical Properties

The accurate determination of the physical properties of a reactive compound like this compound requires methodologies that account for its chemical instability and potential hazards.

Boiling Point Determination via Vacuum Distillation

Causality of Experimental Choice: Standard atmospheric distillation is often unsuitable for high molecular weight or reactive organic compounds. At the elevated temperatures required for boiling at atmospheric pressure, compounds like this compound are prone to decomposition, which would not only lead to an inaccurate boiling point measurement but also the loss of valuable material. Vacuum distillation is the method of choice as it lowers the boiling point of the liquid by reducing the ambient pressure.[2] This allows for distillation to occur at a lower, non-destructive temperature, preserving the integrity of the compound.[1][2]

Self-Validating Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus within a certified fume hood. All glassware must be thoroughly dried and inspected for any cracks or defects that could lead to implosion under vacuum. Use a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser to ensure accurate measurement of the vapor temperature. A magnetic stir bar is essential for smooth boiling; boiling chips are ineffective under vacuum.

-

Sample Preparation: Place the this compound sample into the distilling flask. The flask should not be more than two-thirds full.

-

Initiation of Vacuum: Connect the apparatus to a vacuum pump equipped with a cold trap to protect the pump from corrosive vapors. Gradually apply the vacuum, ensuring all joints are properly sealed with a suitable vacuum grease.

-

Heating and Distillation: Once the target pressure of 20 Torr is achieved and stable, begin to gently heat the distilling flask using a heating mantle. The stirring should be vigorous enough to prevent bumping.

-

Data Acquisition: Record the temperature at which a steady stream of distillate is observed. This temperature range, at the recorded stable pressure, is the boiling point of the compound under reduced pressure.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

Experimental workflow for density determination.

Safety and Handling of this compound

As an acyl halide, this compound is a corrosive and moisture-sensitive compound that requires careful handling to prevent exposure and ensure experimental success.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. [3]Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is also recommended.

-

Moisture Sensitivity: Acyl halides react violently with water, including atmospheric moisture, to produce hydrobromic acid, which is corrosive and toxic. [4]Therefore, all glassware must be scrupulously dried before use, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

-

Spill and Waste Management: In case of a small spill, neutralize the material with a dry, inert absorbent material such as sand or sodium bicarbonate. [5]Do not use water for initial cleanup as this will cause a violent reaction. [4]All waste containing this compound should be treated as hazardous and disposed of according to institutional and local regulations.

-

Quenching: Unused or residual this compound should be quenched carefully. This can be achieved by slowly adding the acyl bromide to a stirred, cooled solution of a nucleophile such as an alcohol (e.g., isopropanol) or a dilute aqueous base. The reaction is exothermic and should be performed with caution.

Conclusion

The physical properties of this compound, namely its boiling point and density, are critical parameters for its application in organic synthesis. This guide has provided not only the established values for these properties but also a detailed and justified framework for their experimental determination. By adhering to the principles of vacuum distillation for boiling point measurement and pycnometry for density, and by observing the stringent safety protocols outlined, researchers can ensure the accuracy of their data and the safety of their laboratory environment.

References

-

LookChem. This compound. [Link]

-

Univerzita Komenského. 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Wikipedia. Vacuum distillation. [Link]

-

Croner-i. Organic acid halides. [Link]

-

Sciencemadness Wiki. Acyl halide. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,4-Dibromobutanoyl Bromide in Organic Solvents

Abstract

2,4-Dibromobutanoyl bromide is a highly reactive, trifunctional electrophile widely employed as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility is predicated on the selective reactivity of its acyl bromide and two alkyl bromide moieties. However, the very reactivity that makes this compound valuable presents significant challenges for its handling and application, with solvent selection being a critical parameter for success. The lack of comprehensive, publicly available quantitative solubility data necessitates a foundational understanding of its chemical characteristics to predict its behavior. This technical guide provides an in-depth analysis of the theoretical principles governing the solubility of this compound, summarizes its qualitative solubility profile based on available information, and presents a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a reliable framework for solvent selection and solubility measurement for highly reactive intermediates.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of predicting its solubility and ensuring its safe handling. The molecule's structure is characterized by a four-carbon chain containing an acyl bromide functional group—a potent electrophile—and bromine substituents at the 2 and 4 positions.[3]

Physicochemical and Structural Properties

The key properties of this compound are summarized below. These parameters, particularly its high density and predicted lipophilicity (XLogP3), suggest a preference for non-aqueous, organic media.

| Property | Value | Source |

| CAS Number | 52412-07-4 | [4] |

| Molecular Formula | C₄H₅Br₃O | [1][3] |

| Molecular Weight | 308.79 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 120-125 °C @ 20 Torr | [4][5] |

| Predicted Density | 2.346 ± 0.06 g/cm³ | [1][5] |

| Predicted XLogP3 | 2.8 | [5] |

Reactivity Profile: The Dominant Factor in Solvent Selection

The most critical feature of this compound is its high reactivity. The acyl bromide functional group is an exceptionally strong electrophile, making the compound highly susceptible to nucleophilic attack.

-

Reaction with Protic Solvents: Acyl halides react vigorously, often violently, with protic solvents such as water, alcohols, and primary/secondary amines.[6] This is not a dissolution process but an irreversible chemical transformation (solvolysis) that yields the corresponding carboxylic acid or ester and hydrogen bromide.[6] Consequently, protic solvents are fundamentally incompatible for use as dissolution media.

-

Moisture Sensitivity: The compound is highly sensitive to atmospheric moisture.[7] Proper handling necessitates storage and manipulation under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][7]

-

Safety Considerations: Due to its reactivity, this compound is corrosive and can cause severe skin burns and eye damage.[3][8] It is also a lachrymator.[1] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7][9]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a robust framework for predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.

Molecular Polarity Analysis

This compound is a polar molecule. The carbon-oxygen and carbon-bromine bonds all possess significant dipole moments. However, the molecule also contains a four-carbon backbone, contributing nonpolar character. The predicted octanol-water partition coefficient (XLogP3) of 2.8 indicates a significant preference for a nonpolar environment over a polar one, classifying it as lipophilic.[5]

Solvent Compatibility Prediction

Based on this analysis, we can predict its solubility in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexanes, Toluene, Carbon Tetrachloride): The molecule's alkyl backbone and large, polarizable bromine atoms should allow for effective interaction via London dispersion forces. High solubility is expected.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Tetrahydrofuran, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar C-Br and C=O bonds of the solute without having a reactive proton. This class of solvents represents the optimal balance for achieving high solubility while preserving the compound's chemical integrity. High solubility is expected and has been qualitatively confirmed for dichloromethane and ether. [3]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Acetic Acid): As previously discussed, these solvents will react with the acyl bromide group. The compound is considered insoluble due to rapid decomposition. [3][6]

Qualitative and Predicted Solubility Profile

While quantitative data is scarce, a qualitative profile can be constructed from supplier information and theoretical principles. This table serves as a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |

| Polar Protic | Water, Methanol, Ethanol | Insoluble / Reactive | Rapid solvolysis of the acyl bromide group.[3][6] |

| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | Soluble | Confirmed qualitatively.[3] Excellent balance of polarity for dissolution. |

| Tetrahydrofuran (THF), Ethyl Acetate | Predicted to be Soluble | Strong candidates based on dipole-dipole interactions. | |

| Acetone, Acetonitrile (ACN) | Predicted to be Soluble | Potential for higher reactivity with acetone enolates; should be used with caution. | |

| Nonpolar | Toluene, Hexanes, Cyclohexane | Predicted to be Soluble | Good compatibility based on dispersion forces and the solute's lipophilicity. |

A Validated Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as kinetic studies or process chemistry, empirical determination of solubility is essential. The following protocol describes the isothermal saturation method, a gold-standard technique for accurately measuring the solubility of reactive compounds.

Guiding Principle: Safety and Inertness

The protocol's design is dictated by the need to prevent any chemical reaction that could be mistaken for dissolution. This is achieved through the strict exclusion of water and the use of an inert atmosphere.

Experimental Workflow Diagram

The logical flow of the isothermal saturation method is depicted below. Each step is designed to ensure that the final measurement reflects true thermodynamic equilibrium.

Caption: Workflow for quantitative solubility measurement.

Step-by-Step Methodology

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a constant temperature.

Materials:

-

This compound (as pure as available)

-

Anhydrous grade organic solvent of choice

-

Round-bottom flask with a septum-inlet

-

Magnetic stirrer and stir bar

-

Thermostated bath (water or oil)

-

Nitrogen or Argon gas line with a manifold

-

Syringes and needles

-

Syringe filter (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed sealable vials or flasks for analysis

-

Rotary evaporator or vacuum oven

Procedure:

-

System Preparation: Oven-dry all glassware and allow it to cool in a desiccator. Assemble the round-bottom flask with the stir bar and septum. Purge the entire system with inert gas for at least 15 minutes. Causality: This step is critical to remove atmospheric moisture that would otherwise react with the solute.[7]

-

Solvent Addition: Using a gas-tight syringe, transfer a precise volume (e.g., 10.0 mL) of the anhydrous solvent into the reaction flask under a positive pressure of inert gas.

-

Solute Addition: Add this compound to the solvent in portions until a significant amount of undissolved liquid/solid is present at the bottom of the flask. This ensures the solution is saturated.

-

Equilibration: Submerge the flask in the thermostated bath set to the desired temperature (e.g., 25.0 °C). Begin vigorous stirring and allow the mixture to equilibrate for at least 24 hours. Causality: A long equilibration time is necessary to ensure the dissolution process has reached its thermodynamic maximum.

-

Sampling: Stop the stirring and allow the undissolved material to settle completely. Attach a syringe filter to a clean, dry syringe. Puncture the septum and carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL), ensuring no solid particles are disturbed or drawn into the syringe. Causality: The filter is a self-validating mechanism to guarantee that only the dissolved solute is being measured.

-

Mass Determination: Immediately transfer the filtered aliquot into a pre-weighed, sealable vial. Weigh the vial containing the sample to determine the mass of the saturated solution.

-

Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of inert gas over the sample.

-

Final Weighing: Once the solute residue is completely dry, weigh the vial again. The difference between this mass and the initial vial mass is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100

Summary and Solvent Selection Strategy

The solubility of this compound is governed primarily by its high reactivity. The key takeaway for any researcher is the strict avoidance of protic solvents to prevent solvolysis. Aprotic solvents, both polar and nonpolar, are the appropriate media for its dissolution.

For practical applications, the choice of solvent can be guided by the following logic:

Caption: Decision tree for selecting an appropriate solvent.

This guide provides the theoretical foundation and practical methodology to confidently work with this compound. By understanding its inherent reactivity and applying the rigorous protocol described, researchers can ensure reproducible and reliable results in their synthetic endeavors.

References

-

Title: 2,4-Dibromobutyryl chloride | C4H5Br2ClO | CID 4413143 Source: PubChem URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: 2,4-dibromobutyryl bromide Source: MySkinRecipes URL: [Link]

-

Title: Testing for halide ions Source: Chemguide URL: [Link]

-

Title: Properties of Acyl Halides Source: Chemistry LibreTexts URL: [Link]

-

Title: Cas 52412-07-4,2,4-dibromobutyryl bromide Source: LookChem URL: [Link]

Sources

- 1. 2,4-dibromobutyryl bromide [myskinrecipes.com]

- 2. Cas 52412-07-4,2,4-dibromobutyryl bromide | lookchem [lookchem.com]

- 3. CAS 52412-07-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 2,4-dibromobutyryl bromide | 52412-07-4 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2,4-Dibromobutyryl chloride | C4H5Br2ClO | CID 4413143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

2,4-dibromobutanoyl bromide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromobutanoyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 52412-07-4) is a highly reactive organic compound, valuable in various synthetic applications due to its acyl bromide functional group and bromine substituents.[1] This reactivity, however, makes it a potent electrophile and necessitates a comprehensive understanding of its associated hazards.[1] Improper handling can lead to severe injury and damage to equipment. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and risk mitigation. The protocols outlined herein are designed to create a self-validating system of safety for professionals working with this and similar reactive reagents.

Section 1: Chemical Identification and Properties

A foundational understanding of the chemical's properties is crucial for anticipating its behavior and handling it safely.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2,4-Dibromobutyryl bromide | [1][2] |

| CAS Number | 52412-07-4 | [1][2] |

| Molecular Formula | C₄H₅Br₃O | [2] |

| Molecular Weight | 308.79 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Insoluble in water.[1] |

Section 2: Hazard Identification and Risk Assessment

While specific GHS classification for this compound is not widely published, its hazards can be reliably inferred from the reactivity of its acyl bromide functional group and data on analogous compounds like 2-bromoisobutyryl bromide and acetyl bromide. The primary danger stems from its violent reaction with water (hydrolysis).

Mechanism of Hazard: The acyl bromide functional group is extremely susceptible to nucleophilic attack by water. This rapid, exothermic reaction produces hydrogen bromide (HBr), a highly corrosive and toxic gas, and the corresponding carboxylic acid.

R-COBr + H₂O → R-COOH + HBr (gas) + Heat

This reaction is the root cause of the severe burns, respiratory irritation, and pressure buildup in improperly sealed containers.

Anticipated GHS Hazard Classifications:

| Hazard Class | Hazard Statement | Causality and Field Insight |

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[3] | The immediate hydrolysis upon contact with moisture on skin or in the eyes generates hydrobromic acid, causing deep and painful chemical burns.[4] |

| Serious Eye Damage | H318: Causes serious eye damage.[4] | The cornea is exceptionally sensitive to acidic and dehydrating conditions. Contact can lead to irreversible damage and blindness.[4] |

| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin. | Beyond corrosive effects, absorption of the compound or its byproducts can lead to systemic toxicity.[4] |

| Respiratory Hazard | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] | Inhalation of vapors or the HBr gas produced from hydrolysis is extremely destructive to the mucous membranes and upper respiratory tract.[5] |

| Reactivity | Reacts violently with water.[4] | This is the most critical chemical property to manage. The reaction can be explosive, especially in confined spaces.[6] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by rigorous PPE protocols.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[3][7] This is a non-negotiable control to contain corrosive vapors and provide a primary barrier in case of a splash or spill. The work should be conducted at least 6 inches inside the sash.

Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is the last line of defense and must be selected and used correctly. The following protocol ensures a comprehensive barrier against exposure.

Step-by-Step PPE Protocol:

-

Pre-Task Inspection: Before entering the lab, inspect all PPE for signs of wear, degradation, or contamination. Discard and replace any compromised items.

-

Body Protection: Don a flame-resistant lab coat over long pants and closed-toe shoes. Ensure cuffs are snug.[8]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves. While specific breakthrough data for this compound is unavailable, gloves suitable for corrosive acids and halogenated compounds (e.g., butyl rubber or a laminate like SilverShield®/4H®) are recommended. Double-gloving (a lighter nitrile glove underneath) provides extra protection during glove removal. Dispose of contaminated gloves immediately in the designated hazardous waste container.[5]

-

Eye and Face Protection: Wear tightly-fitting, indirectly vented chemical safety goggles.[8] Crucially, a full-face shield must be worn over the goggles. [5] This is to protect against the significant splash hazard posed by the compound's high reactivity.

-

Respiratory Protection (Contingency): In the event of a fume hood failure or a large spill, respiratory protection is required. A full-face respirator with an appropriate combination cartridge (e.g., Type ABEK for organic vapors, inorganic gases, and acid gases) must be used by trained personnel.[5]

Caption: PPE Selection and Engineering Control Workflow.

Section 4: Safe Handling and Storage Protocols

Handling

Adherence to a strict handling protocol is essential to prevent accidental release and reaction.

-

Work Area Preparation: Ensure the fume hood is clean and free of clutter. Remove all incompatible materials, especially water, alcohols, and bases.[9][10] Keep a container of inert absorbent material (e.g., vermiculite or sand) within arm's reach.

-

Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[7]

-

Dispensing: Use a syringe or cannula for transfers. Never pour the liquid in the open air. If pouring from a bottle, do so slowly and carefully to minimize splashing.

-

Reaction Quenching: When quenching a reaction containing this reagent, do so slowly and in an ice bath. Add the quenching agent (e.g., a cooled, dilute basic solution) to the reaction mixture, not the other way around. Be prepared for gas evolution.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6][11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Storage

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep in the original, tightly sealed container. Glass containers are suitable for laboratory quantities.[6]

-

Location: Store in a dedicated, locked corrosive materials cabinet. The storage area must be cool, dry, and well-ventilated.[4]

-

Moisture Control: Protect from any source of moisture. Storing in a desiccator or under an inert atmosphere is best practice.

-

Segregation: Store separately from incompatible materials.

| Incompatible Material Class | Examples | Reason for Incompatibility |

| Water / Moisture | H₂O, steam, humid air | Violent reaction, produces toxic HBr gas.[9] |

| Alcohols | Methanol, Ethanol | Exothermic reaction to form esters and HBr. |

| Bases | Sodium Hydroxide, Amines | Violent neutralization reaction.[10] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to a dangerous, uncontrolled reaction. |

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The appropriate response depends on the scale and location of the spill.

Caption: Decision workflow for spill response.

Step-by-Step Spill Protocol (Small, Contained Spill):

-

Alert: Immediately alert colleagues in the vicinity.[12]

-

Isolate: Ensure the fume hood sash is lowered as much as possible.

-

PPE: If not already wearing it, don the full PPE ensemble described in Section 3.2.

-

Contain: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial sorbent.[4][6] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Collect: Once the material is fully absorbed, carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[12]

-

Decontaminate: Wipe the spill area with a cloth dampened with an appropriate organic solvent, followed by a thorough cleaning with soap and water once all reactive material is confirmed to be removed.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous waste.

For large spills, or any spill outside a fume hood, evacuate the area immediately and call for emergency response.[13]

First Aid Measures

Immediate and decisive action is required in case of personal exposure.[2]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Flush the affected area with copious amounts of water for at least 15-20 minutes, using an emergency shower if necessary.[14][15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air at once.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

-

Ingestion: DO NOT INDUCE VOMITING. [2][7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Section 6: Waste Disposal

All materials contaminated with this compound, including reaction residues, excess reagent, absorbent materials from spills, and empty containers, are considered hazardous waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled container. The container must be compatible with corrosive, halogenated organic waste.

-

Segregation: Do not mix this waste with aqueous, basic, or other incompatible waste streams.

-

Disposal: The waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion